(+)-2-Carene chemical and physical properties
(+)-2-Carene chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of (+)-2-Carene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of (+)-2-Carene, a bicyclic monoterpene of significant interest in chemical synthesis and drug development. The information is presented in a structured format to facilitate easy access and comparison of data.
Chemical Properties
(+)-2-Carene, systematically named (1S,6R)-3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, is a chiral molecule with the empirical formula C₁₀H₁₆. It is a member of the terpene family, which are naturally occurring hydrocarbons found in the essential oils of various plants.
Table 1: Chemical Identification of (+)-2-Carene
| Identifier | Value |
| IUPAC Name | (1S,6R)-3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene |
| Synonyms | (+)-δ-2-carene, (1S)-(+)-car-2-ene |
| CAS Number | 4497-92-1 |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol [1] |
| InChI | 1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9+/m1/s1 |
| InChIKey | IBVJWOMJGCHRRW-BDAKNGLRSA-N |
| SMILES | CC1=C[C@H]2--INVALID-LINK--C2(C)C |
Physical Properties
The physical characteristics of (+)-2-Carene are essential for its handling, storage, and application in various experimental settings.
Table 2: Physical Properties of (+)-2-Carene
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 167-168 °C (at 760 mmHg)[2] |
| Density | 0.862 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.476 |
| Optical Rotation ([α]²⁰/D) | +90.0° (c=6 in ethanol) |
| Solubility | Insoluble in water; soluble in alcohol[2] |
| Flash Point | 38 °C (closed cup) |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of (+)-2-Carene.
Table 3: Spectroscopic Data for (+)-2-Carene
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectra available in public databases such as ChemicalBook.[3] |
| ¹³C NMR | Spectra available in public databases such as PubChem.[1] |
| Infrared (IR) | Vapor phase IR spectra are available, with data accessible through the NIST WebBook and PubChem.[1][4] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available in the NIST WebBook.[4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis, purification, and determination of key physical properties of (+)-2-Carene.
Synthesis of (+)-2-Carene
(+)-2-Carene can be synthesized via the isomerization of the more readily available (+)-3-Carene. A common method involves the use of a strong base.
Experimental Workflow: Isomerization of (+)-3-Carene to (+)-2-Carene
Caption: Synthesis of (+)-2-Carene from (+)-3-Carene.
Protocol:
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To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (+)-3-Carene.
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Carefully add a strong base, such as sodium metal, along with a proton source like o-chlorotoluene, which facilitates the isomerization.
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Heat the mixture to reflux for a period of 12-24 hours to allow for the conversion to (+)-2-Carene.[5]
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After cooling to room temperature, quench the reaction by the slow addition of water.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Purify the crude product by fractional distillation under reduced pressure to obtain pure (+)-2-Carene.
Purification
Fractional distillation is the primary method for purifying (+)-2-Carene.
Protocol:
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Set up a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
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Place the crude (+)-2-Carene in the distillation flask along with boiling chips.
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Heat the flask gently.
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Collect the fraction that distills at the boiling point of (+)-2-Carene (167-168 °C at atmospheric pressure), adjusting for any vacuum applied.
Determination of Physical Properties
The following are standard laboratory procedures for determining the physical properties of (+)-2-Carene.
Logical Relationship of Key Physical Properties
Caption: Interrelation of (+)-2-Carene's core physical properties.
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Seal one end of a capillary tube.
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Attach the capillary tube (open end down) to a thermometer.
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Place a small amount of (+)-2-Carene in a small test tube and insert the thermometer and capillary tube assembly.
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Heat the test tube in a Thiele tube containing mineral oil.
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Observe for a steady stream of bubbles from the capillary tube.
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Remove the heat and record the temperature at which the liquid is drawn into the capillary tube; this is the boiling point.[6]
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Accurately weigh a clean, dry pycnometer (volumetric flask).
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Fill the pycnometer with (+)-2-Carene to the calibration mark, ensuring the temperature is controlled (e.g., 25 °C).
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Weigh the filled pycnometer.
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The density is calculated by dividing the mass of the (+)-2-Carene (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
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Prepare a solution of (+)-2-Carene of a known concentration in a suitable solvent (e.g., ethanol).
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Calibrate a polarimeter with the pure solvent.
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Fill the polarimeter sample tube with the (+)-2-Carene solution, ensuring no air bubbles are present.
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Measure the observed rotation.
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Calculate the specific rotation using the formula: [α] = α / (l × c) where:
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[α] is the specific rotation
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α is the observed rotation in degrees
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l is the path length of the sample tube in decimeters
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c is the concentration of the solution in g/mL[7]
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References
- 1. 2-Carene | C10H16 | CID 79044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. delta-2-carene, 4497-92-1 [thegoodscentscompany.com]
- 3. 2-CARENE(554-61-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Carene [webbook.nist.gov]
- 5. Solvent-free Isomerization of 3-carene to 2-carene using Na/o-chlorotoluene Catalyst in trans-isolimonene Production – Oriental Journal of Chemistry [orientjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
